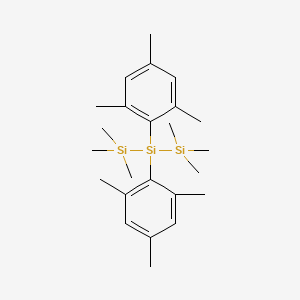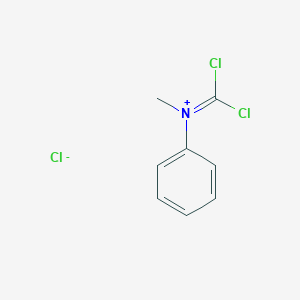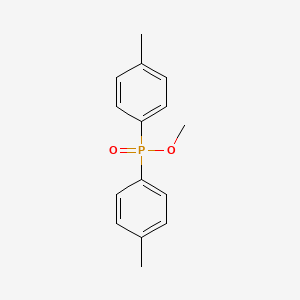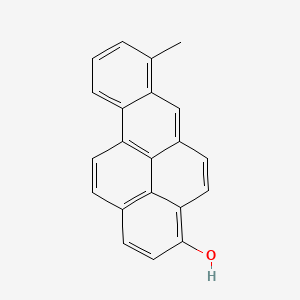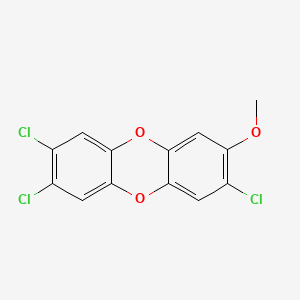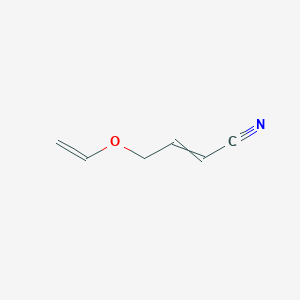
4-(Ethenyloxy)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethenyloxy)but-2-enenitrile is an organic compound with the molecular formula C6H7NO It is a nitrile derivative with a vinyl ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Ethenyloxy)but-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethenyloxy)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Aplicaciones Científicas De Investigación
4-(Ethenyloxy)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Ethenyloxy)but-2-enenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group is highly polar, making it susceptible to nucleophilic attack. The vinyl ether group can undergo electrophilic addition reactions, leading to the formation of various products .
Comparación Con Compuestos Similares
Similar Compounds
(E)-But-2-enenitrile: A similar compound with a different functional group arrangement.
(Z)-But-2-enenitrile: The geometric isomer of (E)-but-2-enenitrile.
Propiedades
Número CAS |
79929-69-4 |
|---|---|
Fórmula molecular |
C6H7NO |
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
4-ethenoxybut-2-enenitrile |
InChI |
InChI=1S/C6H7NO/c1-2-8-6-4-3-5-7/h2-4H,1,6H2 |
Clave InChI |
DRKXRCDPGQECPU-UHFFFAOYSA-N |
SMILES canónico |
C=COCC=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


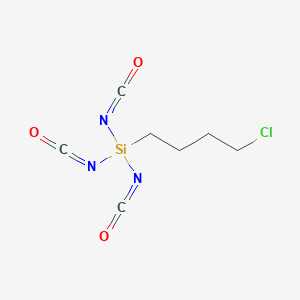

![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
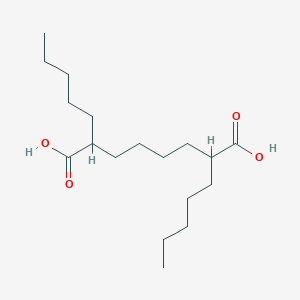

![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
